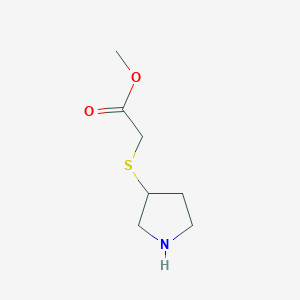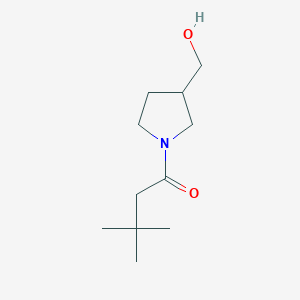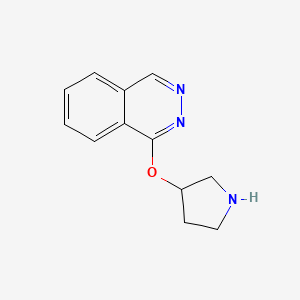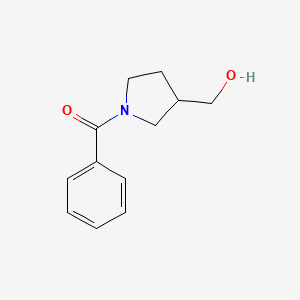![molecular formula C10H8ClN3O B1467174 1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1496726-86-3](/img/structure/B1467174.png)
1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
“1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde” is a chemical compound with the molecular formula C10H8ClN3O . It’s a derivative of triazole, a class of five-membered heterocycles with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of triazole derivatives has been a topic of interest in recent years. For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of triazole derivatives has been studied extensively. For example, 1,2,3-triazole hybrids have shown anticancer potential, and their chemical structures, structure–activity relationships, and mechanisms of action have been analyzed .Applications De Recherche Scientifique
Molecular Rearrangements and Synthetic Applications
1-Substituted 4-iminomethyl-1,2,3-triazoles undergo molecular rearrangements, leading to the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes. These rearrangements depend on the substituents' electronic properties, enabling the synthesis of various triazole derivatives with potential applications in developing new materials and chemical synthesis methodologies (L'abbé et al., 1990).
Antimicrobial and Antioxidant Properties
New series of triazolyl pyrazole derivatives have been synthesized, displaying a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. This suggests their potential use in developing new antimicrobial and antioxidant agents (Bhat et al., 2016).
Crystal Structure and Inhibition Activity
The crystal structures of certain triazol-4-carbaldehydes have been reported, with some compounds exhibiting significant α-glycosidase inhibition activity. This highlights their potential as therapeutic agents for diseases where α-glycosidase activity is implicated (Gonzaga et al., 2016).
Synthetic Methodologies and Chemical Properties
Research into N-unsubstituted 1,2,4-triazole-3-carbaldehydes and their dimerization in the solid state to carbonyl-free hemiaminals has provided insights into the chemical properties and reactivity of these compounds. This knowledge is useful for designing novel organic synthesis strategies (Browne, 1971).
Electronic, Nonlinear Optical, and Spectroscopic Analysis
The electronic, nonlinear optical properties, and spectroscopic analysis of triazol-5-ones derivatives have been investigated, revealing potential applications in materials science for designing new optical and electronic devices (Beytur & Avinca, 2021).
Catalytic Applications
Indole core-containing Schiff bases derived from triazolyl compounds have been used as catalysts for various chemical reactions, demonstrating the utility of these compounds in enhancing reaction efficiencies and selectivities (Singh et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBPXGCOMMVGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1467095.png)

![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467097.png)
![[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467099.png)
![4-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467101.png)
![{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467102.png)
![{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol](/img/structure/B1467103.png)
![[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol](/img/structure/B1467105.png)

![2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467109.png)


![N-cyclopentyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467112.png)